4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate

CAS No.: 28457-23-0

Cat. No.: VC2905331

Molecular Formula: C14H34N8O6S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28457-23-0 |

|---|---|

| Molecular Formula | C14H34N8O6S |

| Molecular Weight | 442.5 g/mol |

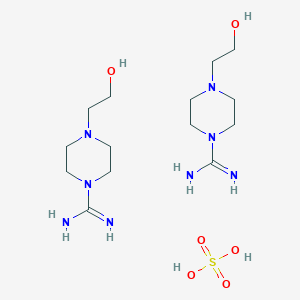

| IUPAC Name | 4-(2-hydroxyethyl)piperazine-1-carboximidamide;sulfuric acid |

| Standard InChI | InChI=1S/2C7H16N4O.H2O4S/c2*8-7(9)11-3-1-10(2-4-11)5-6-12;1-5(2,3)4/h2*12H,1-6H2,(H3,8,9);(H2,1,2,3,4) |

| Standard InChI Key | POVLXWDSOLYDDN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCO)C(=N)N.C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O |

| Canonical SMILES | C1CN(CCN1CCO)C(=N)N.C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O |

Introduction

Overview of 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine Hemisulfate

Chemical Identity

4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate is a heterocyclic compound with the molecular formula C14H34N8O6S and a molecular weight of approximately 442.5 g/mol . It is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a carboxamidine moiety. The compound forms a hemisulfate salt through interaction with sulfuric acid, which enhances its physicochemical properties such as solubility and stability .

Structural Features

The structure of this compound includes:

-

A piperazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms.

-

A hydroxyethyl group attached to one nitrogen atom of the piperazine ring.

-

A carboxamidine group attached to the other nitrogen atom.

-

A hemisulfate salt, formed by the reaction with sulfuric acid.

The combination of these functional groups contributes to its reactivity and versatility in chemical synthesis .

CAS Registry Number

The CAS number for 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate is 28457-23-0, which uniquely identifies this chemical substance in databases and regulatory frameworks .

Physicochemical Properties

Chemical Structure

The chemical structure can be represented using SMILES notation:

C1CN(CCN1CCO)C(=N)N.OS(=O)(=O)O .

This notation captures the spatial arrangement of atoms and bonds in the molecule.

Synthesis Methods

Synthetic Routes

The synthesis of 4-(2-Hydroxyethyl)-piperazine-1-carboxamidine hemisulfate typically involves two main steps:

-

Formation of the base compound: Reacting piperazine with ethylene oxide yields 4-(2-hydroxyethyl)piperazine, which serves as the precursor.

-

Addition of carboxamidine group: The precursor reacts with a carboximidamide-forming reagent under controlled conditions to introduce the carboxamidine functionality.

-

Salt formation: Acidification with sulfuric acid results in the formation of the hemisulfate salt.

Reaction Conditions

Key reaction parameters include:

-

Temperature: Generally maintained between room temperature and moderate heating (20–80°C).

-

Solvents: Commonly used solvents include ethanol, methanol, or dichloromethane.

-

Catalysts: Acidic or basic catalysts may be employed depending on the specific step in synthesis .

Industrial Production

Large-scale production involves batch or continuous processes using chemical reactors optimized for yield and purity. Monitoring conditions such as pressure, temperature, and pH ensures consistency and quality.

Applications

Pharmaceutical Applications

The compound serves as an intermediate in synthesizing more complex molecules, particularly in drug development:

-

It acts as a precursor for biologically active molecules such as enzyme inhibitors and receptor agonists .

-

Derivatives of this compound are explored for their potential anticancer activity due to their ability to modulate cellular pathways .

Organic Synthesis

In organic chemistry, it is used as a building block for synthesizing diverse compounds:

-

Its functional groups enable participation in oxidation, reduction, and substitution reactions.

-

It provides buffering properties that stabilize reaction conditions .

Biological Research

In biological studies, this compound is utilized in cell culture media to maintain physiological pH levels:

-

Its buffering capacity ensures stable environments conducive to cell growth and development.

-

It is compatible with aqueous systems due to its solubility .

Chemical Reactions

Reaction Types

The compound undergoes various chemical transformations:

-

Oxidation: Hydroxyl groups can be oxidized to aldehydes or acids using agents like potassium permanganate.

-

Reduction: Carboxamidine groups may be reduced to primary amines under appropriate conditions.

-

Substitution: Functional groups such as hydroxyl or carboxamidine can participate in substitution reactions to form ethers or esters .

Mechanism of Action

Its buffering action involves interaction with hydrogen ions (H⁺), either accepting or donating them to stabilize pH levels in aqueous solutions—a property critical for biological systems .

Biological Activity

Antimicrobial Properties

Research indicates significant antimicrobial activity against bacterial strains:

-

Mechanism involves disruption of bacterial cell walls or metabolic pathways.

-

Potential applications include developing antibacterial agents for clinical use .

Antioxidant Activity

The ability to scavenge free radicals makes it valuable in reducing oxidative stress linked to diseases like cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The inhibition of pro-inflammatory cytokines suggests utility in treating inflammatory conditions such as arthritis or autoimmune diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Hydroxyethyl)-piperazine | Lacks carboxamidine group | Limited biological activity |

| HEPES hemisodium salt | Known for buffering capacity | Used widely in biological research |

| This compound | Unique combination of hydroxyethyl & carboxamidine groups | Broad spectrum activities including antioxidant & anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume